N'-[(E)-{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methylidene]pyridine-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields such as bioinorganic chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the condensation reaction between a substituted hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
- Dissolve the substituted hydrazide in ethanol.
- Add the aldehyde or ketone to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the Schiff base can produce the corresponding amine.
Scientific Research Applications
N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: It may serve as a lead compound for developing new pharmaceuticals with antimicrobial or anticancer properties.
Industry: The compound can be used in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and proteins, altering their activity and function . The presence of bromine, fluorine, and methoxy groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{2,5-Dimethoxyphenyl}methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-{4-Fluorophenyl}methylidene]biphenyl-4-carbohydrazide
- N’-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-{2-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the Schiff base structure provides a versatile platform for further functionalization and application in various fields.
Properties
Molecular Formula |
C21H17BrFN3O3 |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
N-[(E)-[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17BrFN3O3/c1-28-19-9-16(12-25-26-21(27)15-3-2-8-24-11-15)18(22)10-20(19)29-13-14-4-6-17(23)7-5-14/h2-12H,13H2,1H3,(H,26,27)/b25-12+ |
InChI Key |
KYLHDDSPAUACPS-BRJLIKDPSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CN=CC=C2)Br)OCC3=CC=C(C=C3)F |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)Br)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.